molecular formula C13H10FNO3 B12850337 ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate

ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate

Cat. No.: B12850337
M. Wt: 247.22 g/mol
InChI Key: YARAGYSZCQVRGE-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a suitable ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The precise conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule, using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated carboxylate ester group may enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate: Unique due to its specific fluorinated ester group.

    Indole-3-acetic acid: A plant hormone with a simpler structure and different biological activities.

    5-fluoroindole: A fluorinated indole derivative with distinct chemical properties and applications.

Uniqueness

This compound stands out due to its combination of a furoindole core and a fluorinated carboxylate ester, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate

InChI

InChI=1S/C13H10FNO3/c1-2-17-13(16)11-5-8-10(15-11)6-9(14)7-3-4-18-12(7)8/h3-6,15H,2H2,1H3

InChI Key

YARAGYSZCQVRGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=C(C=C2N1)F)C=CO3

Origin of Product

United States

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